Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate
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Overview
Description
Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, multiple substituents, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: Various substituents such as ethyl, methyl, and trifluoromethoxy groups are introduced through reactions like alkylation, acylation, and nucleophilic substitution.
Final Coupling: The final step often involves coupling reactions to attach the phenylacetyl and other functional groups to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it valuable in the development of new synthetic methodologies.
Materials Science: It can be used in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings and substituents.
Fluorinated Compounds: Compounds containing trifluoromethoxy groups.
Phenylacetyl Derivatives: Compounds with phenylacetyl functional groups.
Uniqueness
Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, multiple substituents, and functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H23F3N2O5S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[[1,1,1-trifluoro-3-methoxy-3-oxo-2-[(2-phenylacetyl)amino]propan-2-yl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23F3N2O5S/c1-5-14-12(2)32-17(16(14)18(28)30-3)26-20(19(29)31-4,21(22,23)24)25-15(27)11-13-9-7-6-8-10-13/h6-10,26H,5,11H2,1-4H3,(H,25,27) |
InChI Key |
LTVWVAKDZJAHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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